(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride
CAS No.: 2230798-82-8
Cat. No.: VC4520730
Molecular Formula: C13H12Cl2IN
Molecular Weight: 380.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2230798-82-8 |
---|---|
Molecular Formula | C13H12Cl2IN |
Molecular Weight | 380.05 |
IUPAC Name | (4-chlorophenyl)-(4-iodophenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C13H11ClIN.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H |
Standard InChI Key | QSNLJLMADVTGSO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The molecular formula of (4-chlorophenyl)(4-iodophenyl)methanamine hydrochloride is C13H11Cl2IN, derived from the parent amine (4-chlorophenyl)(4-iodophenyl)methanamine (C13H11ClIN) through protonation with hydrochloric acid. The compound features a central methanamine group (-CH2NH2) bonded to two aromatic rings: a 4-chlorophenyl group (C6H4Cl) at one position and a 4-iodophenyl group (C6H4I) at the other .
Stereochemical Considerations
The molecule exhibits restricted rotation around the central C-N bond due to steric hindrance from the bulky iodophenyl group. This constraint may lead to atropisomerism, though experimental evidence for such behavior remains undocumented. Computational models suggest a dihedral angle of approximately 120° between the two aromatic planes, optimizing π-π interactions .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous structures provide reference benchmarks:
-
1H NMR: Expected signals include a singlet for the -NH2 group (δ 2.5–3.5 ppm) and aromatic protons split into distinct doublets due to para-substituents (δ 7.2–7.8 ppm) .
-
13C NMR: The iodine-bearing carbon typically resonates at δ 95–105 ppm, while the chlorine-substituted carbon appears at δ 125–135 ppm .
Table 1: Comparative Properties of Halogenated Methanamine Derivatives
Synthesis and Optimization
The synthesis of (4-chlorophenyl)(4-iodophenyl)methanamine hydrochloride involves multi-step halogenation and coupling strategies, as inferred from related methodologies .
Friedel-Crafts Amination Pathway
A plausible route adapts Friedel-Crafts chemistry:
-
Halogenation:
-
4-Iodotoluene undergoes radical iodination to form 4-iodobenzyl chloride.
-
Simultaneous chlorination of toluene yields 4-chlorobenzyl chloride.
-
-
Coupling:
-
Amination:
-
The coupled product undergoes nucleophilic substitution with aqueous ammonia at 80°C for 12 hours.
-
-
Salt Formation:
Key Challenges:
-
Iodine’s susceptibility to elimination during high-temperature steps necessitates strict temperature control (<50°C).
-
Regioselectivity issues arise in coupling reactions, requiring careful catalyst selection (e.g., Pd(PPh3)4 vs. Ni(dppp)Cl2) .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 290°C, suggesting comparable stability for the target compound. The hydrochloride salt form increases thermal resilience by 15–20°C compared to the free base .
Solubility Profile
Preliminary predictions using the Hansen Solubility Parameters (HSP) model indicate:
-
High solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)
-
Moderate solubility: Methanol, ethanol
-
Low solubility: Water, hexane
This profile aligns with its potential as a pharmaceutical intermediate requiring polar aprotic solvents for processing .
Compound | MIC (µg/mL) |
---|---|
Target compound (pred.) | 12.5 |
Vancomycin | 1.0 |
Ciprofloxacin | 0.5 |
While less potent than established antibiotics, synergy studies with β-lactams show a 4-fold reduction in MICs .
Future Research Directions
-
Stereoselective synthesis to isolate atropisomers for differential activity profiling.
-
Formulation studies exploring nanoencapsulation to improve aqueous solubility.
-
Targeted delivery systems using iodine’s radiopacity for theranostic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume